5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₆ClNO₄S. It is known for its applications in various fields of scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid typically involves the chlorosulfonation of isoquinoline-3-carboxylic acid. This reaction is carried out under controlled conditions using chlorosulfonic acid as the chlorosulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) are employed.
Major Products Formed
Substitution Reactions: Various sulfonamide and sulfonate esters.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antibacterial and antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. The compound’s sulfonyl group plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-3-carboxylic acid: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
5-Sulfonylisoquinoline-3-carboxylic acid: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Uniqueness
5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid is unique due to its chlorosulfonyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
Molecular Formula |
C10H6ClNO4S |
---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
5-chlorosulfonylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)9-3-1-2-6-5-12-8(10(13)14)4-7(6)9/h1-5H,(H,13,14) |
InChI Key |
KBVHTYFOJRPCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.